molecular formula C15H19N3O4S B6965653 N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B6965653
M. Wt: 337.4 g/mol
InChI Key: VOYQELIKUHKOJE-UHFFFAOYSA-N
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Description

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzodioxepine ring fused with a pyrazole moiety. The presence of the sulfonamide group makes it a potential candidate for various biological and chemical applications.

Properties

IUPAC Name

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-17(8-9-18-7-2-6-16-18)23(19,20)13-4-5-14-15(12-13)22-11-3-10-21-14/h2,4-7,12H,3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYQELIKUHKOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CC=N1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps. The initial step often includes the formation of the benzodioxepine ring, followed by the introduction of the pyrazole moiety. The final step involves the sulfonation process to introduce the sulfonamide group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to the disruption of enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Share a similar heterocyclic structure but differ in their biological activity.

    Sulfonamides: Have similar functional groups but vary in their chemical properties and applications.

Uniqueness

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of a benzodioxepine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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